molecular formula C20H18FN3O2 B11931963 (S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid

(S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid

Cat. No.: B11931963
M. Wt: 351.4 g/mol
InChI Key: DZRUCRKWBXDZRX-LBPRGKRZSA-N
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Description

(S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the fluorophenyl group and the pyrrolidinyl moiety. Common reagents used in these reactions include fluorobenzene, pyrrolidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.

Biology

Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for its potential to inhibit specific biological pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoxaline: Lacks the fluorophenyl and pyrrolidinyl groups.

    3-(2-Methylpyrrolidin-1-yl)quinoxaline: Lacks the fluorophenyl group.

    4-Fluorophenylquinoxaline: Lacks the pyrrolidinyl group.

Uniqueness

(S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid is unique due to the presence of both the fluorophenyl and pyrrolidinyl groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-[(2S)-2-methylpyrrolidin-1-yl]quinoxaline-6-carboxylic acid

InChI

InChI=1S/C20H18FN3O2/c1-12-3-2-10-24(12)19-18(13-4-7-15(21)8-5-13)22-16-9-6-14(20(25)26)11-17(16)23-19/h4-9,11-12H,2-3,10H2,1H3,(H,25,26)/t12-/m0/s1

InChI Key

DZRUCRKWBXDZRX-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CCCN1C2=NC3=C(C=CC(=C3)C(=O)O)N=C2C4=CC=C(C=C4)F

Canonical SMILES

CC1CCCN1C2=NC3=C(C=CC(=C3)C(=O)O)N=C2C4=CC=C(C=C4)F

Origin of Product

United States

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